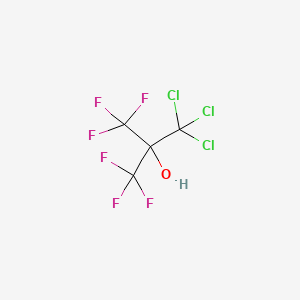

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Übersicht

Beschreibung

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (also known as 1,1-bis(trifluoromethyl)-2,2-dichloroethylene, TFTCE) is an organic compound with a variety of applications in research and industry. It is a colorless liquid with a low melting point and a low vapor pressure. It is a widely used reagent in organic synthesis, as well as a solvent for many organic compounds. It is also used as a catalyst in some reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

In organic synthesis, this compound is valuable due to its trifluoromethyl and trichloro groups which can act as precursors for further chemical modifications . These groups are often used to introduce fluorine atoms into other molecules, which can significantly alter their chemical and physical properties, such as volatility, hydrophobicity, and bioactivity.

Medicinal Chemistry

In medicinal chemistry, the compound’s fluorinated structure makes it a candidate for the development of pharmaceuticals . Fluorine atoms can enhance the binding affinity of drugs to their targets and increase metabolic stability, making the compound a useful building block for drug design.

Agrochemicals

The compound’s potential in agrochemicals lies in its ability to form stable bonds with carbon, which can be leveraged to create pesticides and herbicides with improved efficacy and reduced environmental impact .

Polymer Chemistry

In polymer chemistry, the compound can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for specialty coatings and other industrial applications .

Advanced Materials

The unique chemical structure of this compound allows for the development of advanced materials with specific properties, such as increased durability or thermal stability. It can be used in the creation of high-performance materials for aerospace and electronics .

Cycloaddition Reactions

This compound is involved in cycloaddition reactions, which are crucial for constructing cyclic structures in organic chemistry. It can participate in [3+2]- and [4+2]-cycloadditions, contributing to the synthesis of fluorinated heterocycles .

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are an important class of compounds with applications ranging from pharmaceuticals to agrochemicals. The compound can be used to introduce fluorine atoms into heterocycles, enhancing their properties for various applications .

Material Science

In material science, the compound’s ability to withstand extreme conditions makes it suitable for use in the synthesis of materials that require high thermal and chemical stability. This includes materials used in high-stress environments like space exploration or deep-sea applications .

Eigenschaften

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCTWDASUQVRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378303 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol | |

CAS RN |

7594-49-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)